molecular formula C26H29NO2S B3153799 H-Cys(Trt)-OtBu CAS No. 76587-61-6

H-Cys(Trt)-OtBu

Cat. No.: B3153799
CAS No.: 76587-61-6
M. Wt: 419.6 g/mol
InChI Key: VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(Trt)-OtBu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

Scientific Research Applications

H-Cys(Trt)-OtBu is widely used in scientific research, particularly in the fields of:

Safety and Hazards

“H-Cys(Trt)-OtBu” is for research use only and not for human or veterinary use . It is not classified as a hazardous substance or mixture .

Future Directions

The future directions for “H-Cys(Trt)-OtBu” involve the development of increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

H-Cys(Trt)-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The trityl group provides steric hindrance, which helps in preventing side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The trityl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the cysteine residue without affecting other functional groups .

Cellular Effects

This compound influences various cellular processes by acting as a precursor in the synthesis of peptides and proteins. In cells, the deprotected cysteine residue can participate in the formation of disulfide bonds, which are essential for the structural stability and function of many proteins. This compound can affect cell signaling pathways by modulating the redox state of cysteine residues in signaling proteins, thereby influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the selective protection and deprotection of the cysteine thiol group. The trityl group binds to the thiol group, preventing it from participating in unwanted reactions during peptide synthesis. Upon removal of the trityl group, the free thiol group can form disulfide bonds or interact with other biomolecules. This selective protection mechanism ensures the correct assembly of peptides and proteins, thereby influencing their biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic conditions. Over time, the deprotected cysteine can form disulfide bonds, which may affect the long-term stability and function of synthesized peptides. In vitro and in vivo studies have shown that the stability of this compound is crucial for maintaining the integrity of synthesized peptides over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as oxidative stress and disruption of cellular redox balance. Threshold effects have been observed, where the compound’s protective groups are efficiently removed at optimal concentrations, but excessive amounts can lead to incomplete deprotection and accumulation of intermediates .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of cysteine into growing peptide chains. The deprotected cysteine can also participate in redox reactions, influencing the cellular redox state and affecting metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Trt)-OtBu typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group and the thiol group using a trityl (Trt) group. The reaction is carried out in an anhydrous solvent such as N,N-dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient production of peptides containing this compound .

Chemical Reactions Analysis

Types of Reactions

H-Cys(Trt)-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of Boc and Trt groups allows for precise control over the synthesis process, making it a valuable tool in the production of complex peptides and proteins .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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